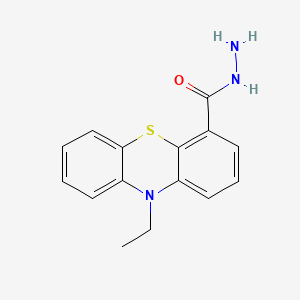
7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound’s unique structure makes it a subject of interest in organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. A common synthetic route might include the reaction of 2,4-diamino-6-hydroxypyrimidine with an acetylating agent in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pteridine derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Biopterin: A naturally occurring pteridine derivative involved in various biological processes.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Uniqueness
7-Acetyl-1,3-dimethylpteridine-2,4(1H,3H)-dione is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties compared to other pteridine derivatives.
特性
CAS番号 |
71014-27-2 |
|---|---|
分子式 |
C10H10N4O3 |
分子量 |
234.21 g/mol |
IUPAC名 |
7-acetyl-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C10H10N4O3/c1-5(15)6-4-11-7-8(12-6)13(2)10(17)14(3)9(7)16/h4H,1-3H3 |
InChIキー |
LVUJULOKIXEKRW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=C2C(=N1)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


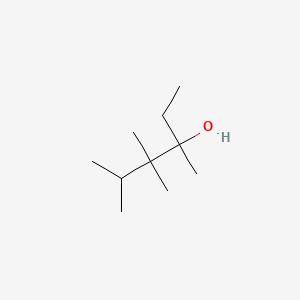
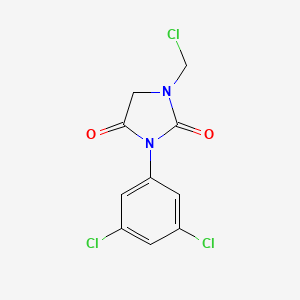
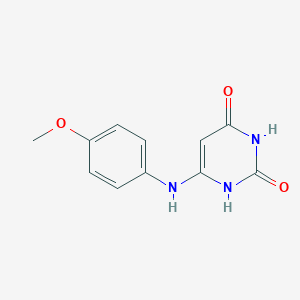
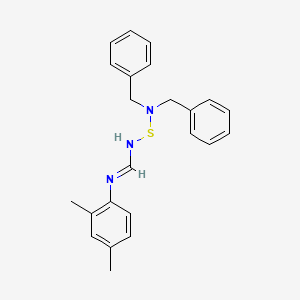


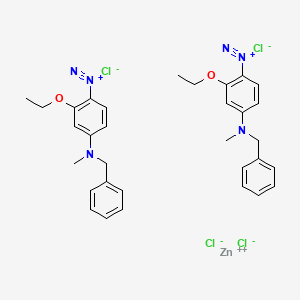
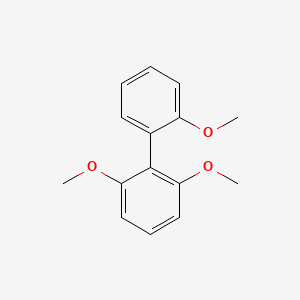

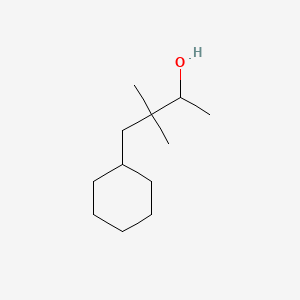
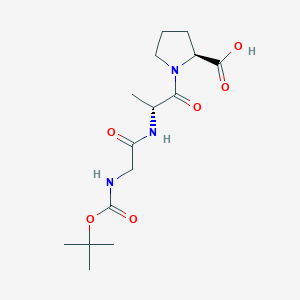
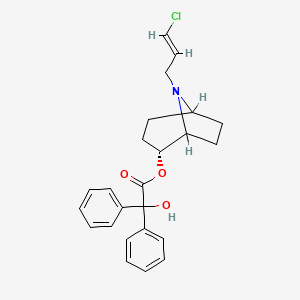
![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)
